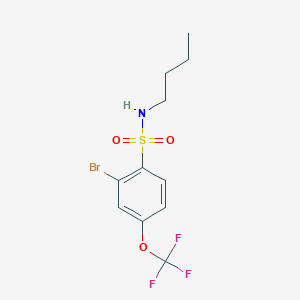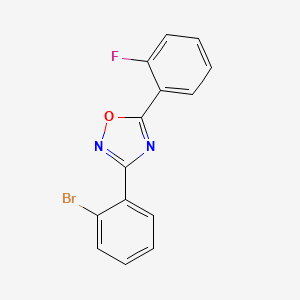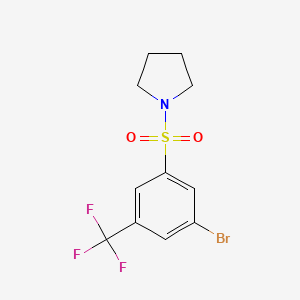
1-(2-Chloroethyl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives is a key area of research due to their pharmacological relevance. For instance, the first synthesis of 1-benzyl-4-(chloromethyl)piperidine is described as a precursor for potential pharmaceuticals, indicating the importance of chloromethylated piperidine derivatives in drug development . Another study reports the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which were evaluated for anti-acetylcholinesterase activity, a target for Alzheimer's disease treatment . Additionally, the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, is achieved with an overall yield of about 62%, showcasing the synthetic routes for piperidine-containing compounds .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for understanding their chemical behavior and interaction with biological targets. X-ray diffraction and FTIR spectroscopy have been used to study the molecular structure of 1-piperidinium acid perchlorate, revealing the orthorhombic crystal system and the presence of hydrogen bonds . Another study on the 2:1 complex of 1-piperidineacetic acid with perchloric acid provides insights into the monoclinic crystal system and the hydrogen-bonded structures that are formed .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that are essential for their functionalization and application. The reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives, demonstrating the nucleophilic attack at different carbons . The synthesis of biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves the substitution at the oxygen atom with different electrophiles, highlighting the versatility of piperidine derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. The study of hydrogen-bonded structures of chloranilic acid with piperidin-2-one indicates the presence of O-H...O hydrogen bonds, which are the primary intermolecular interaction in the crystal structures . These interactions can significantly affect the solubility, melting point, and other physical properties of the compounds.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Piperidine Derivatives : 1-(2-Chloroethyl)piperidine is utilized in synthesizing various piperidine derivatives. For instance, it is used in the preparation of 1′-H-spiro-(indoline-3,4′-piperidine) and its derivatives, which can be templates for synthesizing compounds targeting GPCR (G Protein-Coupled Receptors) (Xie, Huang, Fang, & Zhu, 2004).
Characterization of Novel Compounds : In the study of novel psychoactive substances, such as 2-methoxydiphenidine (MXP), a derivative of 1,2-diphenylethylamine which includes this compound, analytical methods like gas chromatography and mass spectrometry are employed for characterization (McLaughlin et al., 2016).
Synthesis of Stereodefined Compounds and Amino Acids
- Synthesis of Stereodefined Piperidines : this compound is involved in the synthesis of stereodefined piperidines, which are further used to create conformationally constrained amino acids and amino alcohols (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).
Metal Complexes and DNA Interactions
- Nickel Schiff Base Complexes : Research demonstrates the use of this compound in synthesizing nickel Schiff base complexes. These complexes show selective interactions with tetramolecular DNA quadruplexes, highlighting potential applications in understanding DNA structures and interactions (Davis et al., 2015).
Safety and Hazards
“1-(2-Chloroethyl)piperidine” is considered hazardous. It may be harmful if inhaled, absorbed through the skin, or swallowed. It can cause severe skin burns and eye damage . It’s recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
1-(2-Chloroethyl)piperidine is an organic compound that is used in various applications in the field of organic synthesis It has been used in the development of a sensitive and selective optical dna biosensor for dengue virus detection . This suggests that it may interact with DNA or other nucleic acids in some contexts.
Mode of Action
In the context of the dna biosensor, it was able to intercalate via nucleobase stacking within dna . This suggests that it may interact with its targets through a similar mechanism, potentially altering their structure or function.
Action Environment
It is recommended to be stored in a dark place, sealed, and in dry conditions . This suggests that light, air, and moisture could potentially affect its stability or efficacy.
properties
IUPAC Name |
1-(2-chloroethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c8-4-7-9-5-2-1-3-6-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRWEBKEQARBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172922 | |
| Record name | Piperidine, 1-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1932-03-2 | |
| Record name | 1-(2-Chloroethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1932-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Chloroethyl)piperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E83CFZ7SZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-(2-chloroethyl)piperidine interact with biological molecules?
A: this compound acts as an alkylating agent, capable of reacting with nucleophilic sites in biological molecules like DNA and proteins. For instance, it reacts with piperidine, a model compound for nucleic acid bases, forming 1-(2-chloroethyl) piperidine and 1,2-bispiperidinoethane. [] This alkylation disrupts the normal structure and function of these biomolecules.
Q2: Can you provide examples of how this compound has been used in the synthesis of other compounds with biological activity?
A2: this compound serves as a key building block in synthesizing various compounds with potential biological activities:
- Anti-tumor agents: It's used in the synthesis of Ditercalinium, a potent antitumor DNA bis-intercalator. [] Researchers utilize tritium-labeled Ditercalinium to study its cellular mechanisms and pharmacokinetic properties.
- Oxotechnetium(V) complexes: It acts as a precursor to the tridentate ligand N,N-bis(2-mercaptoethyl)(2-piperidin-1-ylethyl)amine. This ligand forms stable complexes with oxotechnetium(V) which show potential for brain imaging due to their fast blood clearance and high brain uptake in mice. []
Q3: What is known about the structure-activity relationship (SAR) of this compound derivatives?
A: Research indicates that structural modifications to compounds containing the this compound moiety can significantly impact their biological activity. For example, the presence of a meso-1,2-diphenylethylenediamine moiety in nickel Schiff base complexes enhanced their selectivity towards tetramolecular DNA quadruplexes over double-stranded DNA. [] This highlights the importance of specific structural features in targeting different DNA structures.
Q4: Are there any studies on the antimicrobial activity of compounds derived from this compound?
A: Yes, studies have investigated the antimicrobial potential of certain derivatives. A study examining (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, synthesized from this compound, revealed moderate antimicrobial activity against various bacterial and fungal strains. [] This finding suggests potential applications for these derivatives in combating microbial infections.
Q5: Has this compound been implicated in any toxicological studies?
A: Research using 1-(2-chloroethyl)-1-nitroso-3-(3-pyridylmethyl)urea Narom-oxide (I), a compound containing the this compound moiety, provides insight into potential toxicological mechanisms. Compound I reacted with model compounds for nucleic acid bases and enzyme proteins, suggesting potential alkylation and disruption of these crucial biomolecules. []
Q6: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?
A6: Various analytical techniques are crucial for studying this compound and its derivatives. Common methods include:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier Transform Infrared Spectroscopy (FT-IR), and UV-Vis spectroscopy are routinely used for structural characterization. [, , , ]
- Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is utilized to confirm the identity and study the interactions of the compound with DNA. []
- Chromatography: Thin Layer Chromatography (TLC) helps in assessing the purity of synthesized compounds. []
- X-ray crystallography: Provides detailed structural information of the compounds in the solid state. []
Q7: Are there any known safety concerns regarding this compound?
A: While specific safety data for this compound might be limited, its reactivity as an alkylating agent raises concerns. Alkylating agents are known to have mutagenic and carcinogenic potential due to their ability to damage DNA. [] Therefore, handling this compound requires strict safety protocols and appropriate personal protective equipment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














